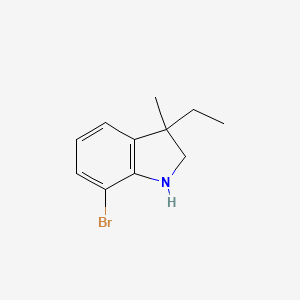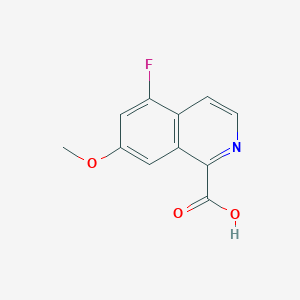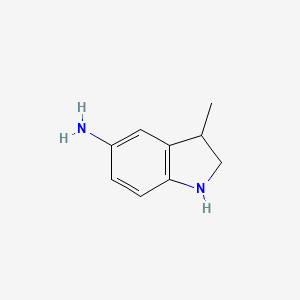
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while thiophenes are five-membered rings containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further reacted with thiophene-2-carbaldehyde to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atoms in the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, thiazole-containing compounds are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved would depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carbaldehyde: Similar structure but different position of the aldehyde group.
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde: Lacks the methyl group on the thiazole ring.
2-(1,3-Thiazol-5-yl)thiophene-3-carbaldehyde: Different position of both the thiazole and aldehyde groups.
Uniqueness
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C9H7NOS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-10-4-8(13-6)7-2-3-12-9(7)5-11/h2-5H,1H3 |
InChI Key |
PMSJXBIMKIKPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B15263092.png)

![Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B15263114.png)

![3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B15263128.png)



![(2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B15263139.png)
![Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate](/img/structure/B15263148.png)

